molecular formula C22H19N3O2 B2539595 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034466-08-3

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2539595
CAS No.: 2034466-08-3
M. Wt: 357.413
InChI Key: YXSQDMJTDZQPRE-UHFFFAOYSA-N
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Description

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound that features a complex structure with multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 6-(Furan-3-yl)pyridine and naphthalen-1-ylmethylamine. These intermediates are then coupled using a urea-forming reaction, often facilitated by reagents like carbonyldiimidazole (CDI) or triphosgene under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and pyridine rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens (for halogenation) and organometallic reagents (for metalation).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-3-ylpyridine oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism by which 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(phenylmethyl)urea
  • 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(benzyl)urea

Uniqueness

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c26-22(25-14-18-6-3-5-17-4-1-2-7-20(17)18)24-13-16-8-9-21(23-12-16)19-10-11-27-15-19/h1-12,15H,13-14H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSQDMJTDZQPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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